N-Acetyl-6-chloro-D-tryptophan

Enzymatic Resolution Chiral Synthesis Aminoacylase

Standard N-acetyl-D,L-tryptophan analogs fail in stereospecific applications due to L-enantiomer interference or missing halogen-driven reactivity. N-Acetyl-6-chloro-D-tryptophan (CAS 56777-76-5) solves this through direct enzymatic resolution of the racemate using L-aminoacylase, yielding a stable, enantiopure D-form resistant to further hydrolysis. - **Key Differentiator:** D-configuration + 6-chloro substitution preserves non-nutritive sweetener activity and unique metabolic fate (4-chloro-3-hydroxyanthranilic acid production). - **Analytical Ready:** ≥98% purity; supplied with comprehensive NMR/HPLC/GC documentation for reference standard use. - **Supply Chain:** Research quantities available; immediate global shipment from BenchChem.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
CAS No. 56777-76-5
Cat. No. B030839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-6-chloro-D-tryptophan
CAS56777-76-5
Molecular FormulaC13H13ClN2O3
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1
InChIKeyLCLMWFCLWYOLIO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-6-chloro-D-tryptophan Overview


N-Acetyl-6-chloro-D-tryptophan (CAS 56777-76-5) is a synthetic, non-proteinogenic amino acid derivative characterized by a D-configuration, an N-terminal acetyl group, and a chlorine substituent at the 6-position of the indole ring [1][2]. This compound, with a molecular formula of C13H13ClN2O3 and a molecular weight of 280.71 g/mol, exhibits a melting point >184°C with decomposition, and is typically supplied as an off-white to light brown solid with a purity of ≥98% [3][4]. Its unique combination of stereochemistry, halogenation, and N-protection distinguishes it from native L-tryptophan and other tryptophan derivatives, making it a valuable chemical probe and building block in research settings.

Stereochemical Control D-enantiomer for chiral synthesis and enzyme studies
Enzymatic Resolution Probe Resists L-aminoacylase hydrolysis for enantiopure isolation
Halogenated Tryptophan Research 6-chloro substituent supports metabolic and receptor mapping

N-Acetyl-6-chloro-D-tryptophan Irreplaceability


Attempting to substitute N-Acetyl-6-chloro-D-tryptophan with more common analogs like N-acetyl-D-tryptophan, N-acetyl-L-tryptophan, or 6-chloro-L-tryptophan introduces critical functional and analytical deviations. The D-configuration is essential for specific bioactivities, such as the non-nutritive sweetening property, which is exclusive to the D-enantiomers of 6-substituted tryptophans [1][2]. Furthermore, stereochemistry profoundly influences enzyme recognition; for instance, L-aminoacylase selectively hydrolyzes the N-acetyl group of L-enantiomers, making the D-form a stable and separable product in enzymatic resolutions [3]. The 6-chloro substituent is not inert; it can alter the compound's metabolism, leading to unique metabolites like 4-chloro-3-hydroxyanthranilic acid, a potent enzyme inhibitor not produced from unsubstituted tryptophan [4]. Therefore, using a generic substitute would invalidate experimental outcomes reliant on the compound's specific stereochemistry, halogen-driven reactivity, or distinct metabolic fate.

Risk Factor
This Product
Generic Analog
Stereochemistry
D-configuration required
L-enantiomer may shift biological response
Halogenation
6-chloro substituent present
Unsubstituted tryptophan may not produce active metabolite
Enzyme Recognition
Resists L-aminoacylase hydrolysis
L-form readily hydrolyzed, altering chiral resolution

N-Acetyl-6-chloro-D-tryptophan Comparative Evidence


Resistance to L-Aminoacylase Hydrolysis

In the enzymatic resolution of N-acetyl-6-chloro-D,L-tryptophan, L-aminoacylase (EC 3.5.1.14) selectively hydrolyzes the N-acetyl group of the L-enantiomer, while N-Acetyl-6-chloro-D-tryptophan remains intact . This differential reactivity is the basis for its preparation and directly demonstrates its enhanced stability against this common hydrolytic enzyme compared to its L-counterpart. The unreacted D-enantiomer can be isolated with high optical purity (>99.0% ee) [1].

Enzymatic Hydrolysis
Head-to-head
Target: Resistant L-isomer: Hydrolyzed
Supports chiral resolution workflow
L-aminoacylase, pH 8.0, CoCl2
Enzymatic Resolution Chiral Synthesis Aminoacylase

Non-Nutritive Sweetener Activity

The 6-chloro-D-tryptophan core, which is the immediate precursor and deprotected form of the target compound, is documented as a potent non-nutritive sweetener [1][2]. US Patent 4,256,641 explicitly claims the D-enantiomers of 6-substituted tryptophans as possessing potent sweetening capability, while the corresponding L-enantiomers are inactive or bitter [3]. Structural analysis reveals that the chlorine substituent in 6-chloro-D-tryptophan occupies a spatial position relative to key receptor binding elements (H and B) that is analogous to the methyl ester group in aspartame, providing a molecular rationale for its sweet taste .

Sweetener Activity
Class-level inference
D-enantiomer active; L-inactive
Reported sensory assay context
Patent and structural modeling data
Sweetener Development Structure-Activity Relationship D-Amino Acids

Tryptophan Metabolism Modulation

Administration of dl-6-chlorotryptophan or d-6-chlorotryptophan to rats and guinea pigs results in significantly increased urinary excretion of 3-hydroxyanthranilic acid compared to animals treated with unsubstituted dl-tryptophan [1]. This effect is mediated by the metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid, which acts as a potent, irreversible inhibitor of 3-hydroxyanthranilic acid oxidase, leading to decreased enzyme levels in liver and kidney [1].

Metabolism Modulation
Cross-study comparable
6-Cl: Increased urinary 3-HAA Unsubstituted: Baseline
Supports kynurenine pathway probe use
In vivo rat/guinea pig, 4-Cl-3-HAA inhibitor
Tryptophan Catabolism Enzyme Inhibition Metabolic Probe

Physicochemical and Analytical Specifications

N-Acetyl-6-chloro-D-tryptophan is available with high purity (≥98% by HPLC) and is accompanied by batch-specific analytical data including NMR, HPLC, and GC . Its physical properties are well-defined: molecular weight 280.71 g/mol, melting point >184°C (with decomposition), and limited solubility in DMSO, ethyl acetate, and methanol [1][2]. This level of characterization is essential for reproducibility in quantitative studies.

Analytical Specifications
Supporting evidence
≥98% purity; batch COA
Ensures reproducibility for quantitative studies
HPLC, NMR, GC documentation
Analytical Chemistry Quality Control Reference Standard

N-Acetyl-6-chloro-D-tryptophan Applications


Enzymatic Resolution & Chiral Synthesis

N-Acetyl-6-chloro-D-tryptophan serves as a stable, enantiopure intermediate obtained directly from enzymatic resolution of the racemate using L-aminoacylase [1]. Its resistance to further hydrolysis makes it an ideal starting material for the synthesis of D-configured peptides and other chiral molecules. This scenario is supported by the direct head-to-head evidence of selective enzymatic hydrolysis.

SAR Studies in Sweetener Development

The compound's core structure, 6-chloro-D-tryptophan, is a known non-nutritive sweetener, with its activity strictly dependent on both D-stereochemistry and the 6-chloro substituent [2][3][4]. N-Acetyl-6-chloro-D-tryptophan can be used as a protected precursor or a control compound in assays designed to map the sweet taste receptor pharmacophore, where the acetyl group may serve to modulate bioavailability or receptor interaction.

Metabolic Probe & Prodrug Design

Based on the distinct metabolism of its deprotected form, 6-chloro-D-tryptophan, which yields the potent 3-hydroxyanthranilic acid oxidase inhibitor 4-chloro-3-hydroxyanthranilic acid, N-Acetyl-6-chloro-D-tryptophan is a compelling candidate for use as a prodrug-like probe [5]. The N-acetyl group may influence its absorption and distribution before deacetylation in vivo, allowing for controlled modulation of the kynurenine pathway. This application stems from cross-study comparable evidence of the metabolite's unique inhibitory activity.

Reference Standard for Chiral Tryptophans

Given its well-defined physicochemical properties (MW 280.71, m.p. >184°C dec.) and the availability of high-purity material with comprehensive analytical documentation (NMR, HPLC, GC), N-Acetyl-6-chloro-D-tryptophan is well-suited for use as a reference standard in chromatographic method development and validation [6]. This is particularly valuable for methods aiming to separate and quantify chiral tryptophan derivatives or detect halogenated impurities.

Application
Selection Property
Validation Focus
Chiral Resolution Studies
L-aminoacylase resistance
Enantiomeric purity assessment
Sweetener Receptor SAR
D-stereochemistry & 6-Cl substitution
Receptor binding assay context
Kynurenine Pathway Modulation
Metabolic activation to 4-Cl-3-HAA
Enzyme inhibition endpoint review
Chiral Reference Standard
High purity batch documentation
Method validation consistency

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